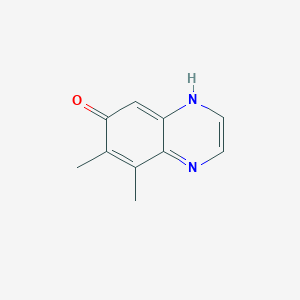
7,8-Dimethyl-6-quinoxalinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dimethyl-6-quinoxalinol, also known as DMQX, is a chemical compound that belongs to the quinoxaline family. DMQX is a potent antagonist of the ionotropic glutamate receptor, which is involved in the transmission of excitatory signals in the central nervous system.
Mecanismo De Acción
7,8-Dimethyl-6-quinoxalinol acts as a competitive antagonist of the AMPA receptor subtype by binding to the receptor's glutamate-binding site. By blocking the activation of AMPA receptors, 7,8-Dimethyl-6-quinoxalinol reduces the excitatory synaptic transmission in the central nervous system. This mechanism of action has been implicated in the regulation of synaptic plasticity, learning, and memory.
Efectos Bioquímicos Y Fisiológicos
7,8-Dimethyl-6-quinoxalinol has been shown to have potent effects on synaptic transmission and plasticity. In vitro studies have demonstrated that 7,8-Dimethyl-6-quinoxalinol can block the induction of long-term potentiation, a cellular process that underlies learning and memory. In vivo studies have shown that 7,8-Dimethyl-6-quinoxalinol can impair spatial learning and memory in rodents. 7,8-Dimethyl-6-quinoxalinol has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7,8-Dimethyl-6-quinoxalinol is a potent and selective antagonist of the AMPA receptor subtype, which makes it a valuable tool for studying the role of AMPA receptors in synaptic plasticity, learning, and memory. However, 7,8-Dimethyl-6-quinoxalinol has some limitations for lab experiments. 7,8-Dimethyl-6-quinoxalinol has a short half-life and is rapidly metabolized in vivo, which limits its use in long-term experiments. 7,8-Dimethyl-6-quinoxalinol can also have off-target effects on other glutamate receptor subtypes, which can complicate the interpretation of results.
Direcciones Futuras
7,8-Dimethyl-6-quinoxalinol has potential applications in the treatment of neurological disorders such as stroke and traumatic brain injury. Future research should focus on developing more stable and selective AMPA receptor antagonists that can be used in long-term experiments and clinical trials. 7,8-Dimethyl-6-quinoxalinol can also be used to study the role of AMPA receptors in other physiological processes such as pain perception, addiction, and neurodegeneration.
Métodos De Síntesis
7,8-Dimethyl-6-quinoxalinol can be synthesized by reacting 2,3-dimethylquinoxaline with 2-nitrobenzaldehyde in the presence of sodium borohydride. The resulting product is then reduced with zinc and hydrochloric acid to obtain 7,8-Dimethyl-6-quinoxalinol. The purity of 7,8-Dimethyl-6-quinoxalinol can be further increased by recrystallization.
Aplicaciones Científicas De Investigación
7,8-Dimethyl-6-quinoxalinol has been extensively used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. 7,8-Dimethyl-6-quinoxalinol is a selective antagonist of the AMPA receptor subtype, which is involved in synaptic plasticity, learning, and memory. 7,8-Dimethyl-6-quinoxalinol has been used to investigate the role of AMPA receptors in long-term potentiation, a cellular process that underlies learning and memory.
Propiedades
Número CAS |
101063-90-5 |
|---|---|
Nombre del producto |
7,8-Dimethyl-6-quinoxalinol |
Fórmula molecular |
C10H10N2O |
Peso molecular |
174.2 g/mol |
Nombre IUPAC |
7,8-dimethylquinoxalin-6-ol |
InChI |
InChI=1S/C10H10N2O/c1-6-7(2)10-8(5-9(6)13)11-3-4-12-10/h3-5,13H,1-2H3 |
Clave InChI |
ZDDDSYQZTSHIHD-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C2=NC=CNC2=CC1=O)C |
SMILES |
CC1=C(C2=NC=CN=C2C=C1O)C |
SMILES canónico |
CC1=C(C2=NC=CNC2=CC1=O)C |
Sinónimos |
6-Quinoxalinol, 7,8-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















